(S)-(+)-Ascochin

Catalog No.
S690612
CAS No.
935699-58-4
M.F
C12H10O5
M. Wt
234.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-Ascochin

CAS Number

935699-58-4

Product Name

(S)-(+)-Ascochin

IUPAC Name

(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde

Molecular Formula

C12H10O5

Molecular Weight

234.2 g/mol

InChI

InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1

InChI Key

XLKIJHXPWYIGIM-RXMQYKEDSA-N

SMILES

CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O

Canonical SMILES

CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O

Isomeric SMILES

C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O

Ascophin in Agriculture

Plant Growth Promoter

Studies suggest that Ascochin extract can act as a plant growth promoter. Research has shown that it can stimulate root development, increase chlorophyll content, and enhance plant stress tolerance against drought and salinity []. These effects are attributed to the presence of various bioactive compounds in Ascochin, including cytokinins, alginates, and phlorotannins [].

Biofertilizer

Ascochin has the potential to be used as a biofertilizer due to its content of various macro and micronutrients essential for plant growth. These include nitrogen, phosphorus, potassium, calcium, magnesium, iron, and zinc. Additionally, Ascochin can improve soil microbial activity and nutrient availability, further contributing to plant health and growth.

Ascochin in Environmental Science

Phytoremediation

Ascochin has shown promise in phytoremediation, the process of using plants to remove pollutants from soil and water. Studies have demonstrated its ability to absorb heavy metals like lead, cadmium, and copper from contaminated environments []. This makes Ascochin a potential tool for cleaning up polluted soil and water bodies.

(S)-(+)-Ascochin is an organic compound classified as a secondary metabolite. It is characterized by its chiral structure, which contributes to its biological activity. The compound is derived from fungi and has been isolated from various species, particularly those belonging to the genus Aspergillus. Its molecular formula is C₁₃H₁₈O₅, and it features a distinctive arrangement of functional groups that enhance its reactivity and interaction with biological systems.

Typical of organic compounds. Key types of reactions include:

  • Nucleophilic Substitution Reactions: These occur when nucleophiles attack electrophilic centers in the molecule, leading to the replacement of functional groups.
  • Redox Reactions: Ascochin can act as both an oxidizing and reducing agent under specific conditions, facilitating electron transfer processes.
  • Condensation Reactions: The compound can undergo condensation with other molecules to form larger, more complex structures.

The detailed mechanisms of these reactions are often explored using quantum-chemical calculations to predict reaction pathways and outcomes .

Research has indicated that (S)-(+)-Ascochin exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Activity: The compound possesses the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.
  • Cytotoxic Effects: Studies have suggested that (S)-(+)-Ascochin can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

These activities are attributed to its structural features that allow interaction with biological macromolecules

(S)-(+)-Ascochin can be synthesized through various methods:

  • Natural Extraction: Isolation from fungal sources remains the most common method. This involves cultivating specific Aspergillus species under controlled conditions followed by extraction using solvents.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving starting materials such as simple sugars or amino acids. This approach allows for the modification of functional groups to enhance biological activity.

Recent advancements in synthetic methodologies have aimed at improving yield and purity while reducing environmental impact .

The unique properties of (S)-(+)-Ascochin make it suitable for several applications:

  • Pharmaceuticals: Its antimicrobial and cytotoxic properties position it as a candidate for drug development.
  • Food Industry: Due to its antioxidant capabilities, it can be used as a natural preservative or additive in food products.
  • Cosmetics: Its skin-protective effects make it valuable in formulating skincare products aimed at reducing oxidative damage.

Ongoing research continues to explore additional applications in various industries

Interaction studies involving (S)-(+)-Ascochin focus on its binding affinity with various biomolecules:

  • Protein Interactions: Research indicates that the compound can bind to proteins involved in signaling pathways, potentially modulating their activity.
  • Enzyme Inhibition: Studies have shown that (S)-(+)-Ascochin can inhibit specific enzymes linked to disease processes, suggesting therapeutic potential.

These interactions are typically studied using techniques such as surface plasmon resonance or nuclear magnetic resonance spectroscopy .

Several compounds share structural or functional similarities with (S)-(+)-Ascochin. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
(R)-(-)-AscochinChiral analogAntimicrobialOpposite optical activity
CurcuminPolyphenolic compoundAntioxidant, anti-inflammatoryDerived from turmeric
ResveratrolStilbene derivativeAntioxidantKnown for cardiovascular benefits
QuercetinFlavonoidAntioxidantBroad spectrum of health benefits

(S)-(+)-Ascochin stands out due to its specific chiral configuration and targeted biological activities that may not be fully replicated by these similar compounds

XLogP3

2.5

Wikipedia

(4S)-(+)-Ascochin

Dates

Modify: 2023-08-15

Explore Compound Types